2-乙基苯基异硫氰酸酯

描述

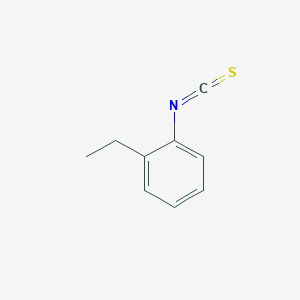

2-Ethylphenyl isothiocyanate is a compound that can be inferred to be related to the class of isothiocyanates, which are organic compounds containing the isothiocyanate group -N=C=S. This functional group is known for its reactivity and is involved in various chemical reactions, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Although the provided papers do not directly discuss 2-Ethylphenyl isothiocyanate, they do provide insights into the chemistry of related isothiocyanate compounds and their applications in synthesis.

Synthesis Analysis

Molecular Structure Analysis

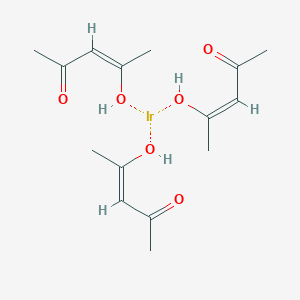

The molecular structure of isothiocyanate derivatives is often characterized using techniques such as X-ray crystallography, FT-IR, and NMR spectroscopy. For example, a new polycondensed heterocycle derived from 2-cyanophenyl isothiocyanate was identified using X-ray crystallography . Additionally, the crystal structure, spectroscopic characterization, and density functional theory calculations were performed on a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, to understand its molecular geometry and vibrational frequencies . These techniques could be applied to analyze the molecular structure of 2-Ethylphenyl isothiocyanate.

Chemical Reactions Analysis

Isothiocyanates participate in a variety of chemical reactions. For instance, phenyl isothiocyanate reacts with ethyl γ-chloroacetoacetate to give ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate, which further reacts to yield different products depending on the reagents used . The reactivity of the isothiocyanate group allows for the formation of cyclic compounds, as seen in the synthesis of 6,7-dihydrothieno[3,2-c]pyridines from 2-(2- or 3-thienyl)ethyl isothiocyanate . These reactions highlight the potential chemical behavior of 2-Ethylphenyl isothiocyanate in various synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives are influenced by their molecular structure. For example, the stability of the 2-(phenylthio)ethyl group as a protecting group for thymidine analogues indicates the potential for selective reactivity in synthetic applications . The use of the 2-(p-nitrophenylthio)ethyl group for carboxy-group protection in peptide synthesis also demonstrates the importance of understanding the physical and chemical properties of these groups for their selective removal . These properties would be relevant when considering the handling and application of 2-Ethylphenyl isothiocyanate in various chemical processes.

科学研究应用

Organic Synthesis

- Isothiocyanates are considered to be important organic synthetic intermediates . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

- A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition .

- The yields of some products could be more than 90% . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

Food Chemistry

- Applying methyl jasmonate can mimic the defense response to insect damage in broccoli and enhances the production of glucosinolates, especially inducible indolyl GS-neoglucobrassicin .

- Previous studies have suggested that glucosinolates and their hydrolysis products are anti-carcinogenic .

Antimicrobial Applications

- Isothiocyanates, including aromatic ones like 2-Ethylphenyl isothiocyanate, have been found to have potent antimicrobial properties . They can reduce oxygen consumption and depolarize the mitochondrial membrane in bacterial cells .

- They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives . Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade .

Anti-inflammatory and Anticancer Properties

- Isothiocyanates exhibit various biological characteristics, including anti-inflammatory and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .

Food Packaging

- Due to their antimicrobial properties, isothiocyanates incorporated food packaging films have become popular in the last decade . They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .

Health Benefits

- Isothiocyanates have been found to have health benefits, including reducing oxidative stress and acting as indirect antioxidants . They have received attention from researchers for their possible application in the pharmacological and food industry .

Proteomics Research

- 2-Ethylphenyl isothiocyanate has been used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions . This field is integral to understanding many biological processes, and isothiocyanates could play a role in this research .

Neuroprotective Properties

- Isothiocyanates, including 2-Ethylphenyl isothiocyanate, have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases .

Extraction Challenges and Innovative Technologies

- Due to the high volatility and heat sensitivity of isothiocyanates, their extraction is very challenging and requires the application of various innovative technologies . Understanding these challenges and developing new extraction methods could be a significant area of research .

Taste Perception

安全和危害

属性

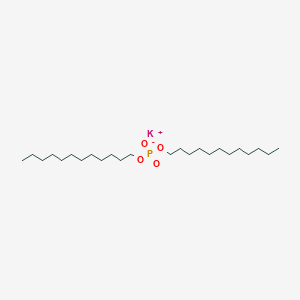

IUPAC Name |

1-ethyl-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVAFDUCMHLFDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383824 | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylphenyl isothiocyanate | |

CAS RN |

19241-19-1 | |

| Record name | 1-Ethyl-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)

![2,5-Dimethyl-1H-benzo[d]imidazol-7-amine](/img/structure/B103630.png)

![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)